molecular formula C23H31N3O3S B2632300 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1049389-97-0

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2632300
CAS No.: 1049389-97-0
M. Wt: 429.58
InChI Key: VZCZALVPEVOXBS-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetically designed organic compound of significant interest in medicinal chemistry research, particularly in the study of central nervous system (CNS) targets. Its molecular structure incorporates two key pharmacophoric elements: a 5,6,7,8-tetrahydronaphthalene ring system linked to a sulfonamide group, and a 4-(4-methoxyphenyl)piperazine moiety connected via an ethyl spacer. The piperazine ring, particularly when substituted with an aryl methoxy group, is a common feature in numerous biologically active compounds and is frequently employed in drug discovery to modulate pharmacokinetic properties . Piperazine derivatives are known to interact with a range of neurotransmitter receptors . The sulfonamide functional group is a fundamental building block in sulfa drugs and contributes to the molecule's properties and potential protein binding interactions . This combination of features makes this compound a valuable chemical tool for researchers investigating structure-activity relationships (SAR), particularly for probing dopaminergic or serotonergic systems where such hybrid templates have shown promise . The compound is provided as a high-purity solid for research purposes. It is intended for in vitro applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-29-22-9-7-21(8-10-22)26-16-14-25(15-17-26)13-12-24-30(27,28)23-11-6-19-4-2-3-5-20(19)18-23/h6-11,18,24H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCZALVPEVOXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes bearing amino groups . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed significant efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways . This suggests potential applications in developing new cancer therapeutics.

Neuropharmacological Effects

Given its piperazine backbone, this compound has been investigated for neuropharmacological applications. It has shown promise as a potential treatment for anxiety and depression due to its interaction with serotonin receptors .

Case Study on Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of this compound against various strains, it was found that specific modifications to the piperazine ring enhanced activity levels significantly. The study utilized microdilution assays to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for future drug development .

Case Study on Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound in animal models of anxiety and depression. Behavioral tests indicated that the compound exhibited anxiolytic properties comparable to established medications . This suggests potential for further exploration in clinical settings.

Summary of Applications

Application AreaDescription
Antimicrobial ActivityEffective against bacterial strains like Staphylococcus aureus
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuropharmacological UsePotential treatment for anxiety and depression
Synthesis TechniquesMulti-step synthesis and green chemistry methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound 1 : (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43)

  • Core Structure : Shares the tetrahydronaphthalene core but replaces the sulfonamide with a carboxamide group.
  • Substituents : Features a 4-fluorophenyl group on the piperazine ring and a methylpiperazine side chain.
  • Key Differences :
    • Carboxamide vs. sulfonamide: Alters hydrogen-bonding capacity and acidity (sulfonamides are more acidic).
    • Fluorine substituent (electron-withdrawing) vs. methoxy group (electron-donating): Impacts electronic properties and receptor binding .
  • Synthesis & Purity : Synthesized via coupling of amines with piperazine derivatives (74% yield, 95.5% HPLC purity) .

Compound 2 : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

  • Core Structure : Naphthalene instead of tetrahydronaphthalene, with a sulfonamide group.
  • Substituents : 4-Methoxyphenyl and naphthyl groups attached to a chiral center.
  • Stereochemical complexity: 99% enantiomeric purity with specific optical rotation ([α]D²⁰ +2.5) .
  • Analytical Data : Characterized via NMR (δ 7.2–7.8 ppm for aromatic protons), ESI-MS ([M+H]+ m/z 448.2), and FT-IR (SO₂ stretching at 1,160 cm⁻¹) .

Compound 3 : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Core Structure : Acetamide backbone with a sulfonylpiperazine group.
  • Substituents : 4-Fluorophenyl and tolyl (p-toluenesulfonyl) groups.
  • Key Differences :
    • Acetamide linker vs. ethyl-tetralin-sulfonamide: Alters conformational flexibility.
    • Tosyl group: Enhances metabolic stability but may reduce CNS penetration .

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C₂₃H₃₀N₃O₃S C₂₉H₃₅ClN₅O C₂₅H₂₃NO₃S C₂₀H₂₃FN₃O₃S
Molecular Weight ~452.6 g/mol ~528.1 g/mol ~448.5 g/mol ~420.5 g/mol
Key Functional Groups Sulfonamide, piperazine Carboxamide, piperazine Sulfonamide, chiral Acetamide, sulfonyl
Aromatic Substituent 4-Methoxyphenyl 4-Fluorophenyl 4-Methoxyphenyl 4-Fluorophenyl

Hypothesized Pharmacological Profiles

  • Compound 1 : Fluorine substitution may enhance metabolic stability but reduce CNS bioavailability compared to methoxy groups.
  • Compound 3 : Tosyl-piperazine-acetamide structure likely favors peripheral over CNS targets due to higher polarity .

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a piperazine moiety and a tetrahydronaphthalene core, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H39N5O4C_{30}H_{39}N_{5}O_{4}, with a molecular weight of 533.7 g/mol. The structure features a sulfonamide group, which is known for enhancing the solubility and bioavailability of compounds.

PropertyValue
Molecular FormulaC30H39N5O4
Molecular Weight533.7 g/mol
CAS Number892291-32-6

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing piperazine structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that modifications in the phenyl ring can enhance cytotoxicity against specific tumor types by affecting interactions with key cellular proteins involved in growth regulation .

Anti-inflammatory Effects

The sulfonamide group in the compound is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory conditions. The mechanism often involves the inhibition of nitric oxide (NO) production and modulation of key signaling pathways such as NF-kB .

Antibacterial Activity

The presence of the piperazine moiety has been linked to antibacterial effects. Compounds derived from piperazine have demonstrated activity against various bacterial strains by disrupting bacterial cell membranes or inhibiting key metabolic pathways. The biological evaluation of related compounds has revealed promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Piperazine Substitution : Variations in the piperazine ring can significantly alter the compound's affinity for biological targets.
  • Phenyl Group Modifications : The introduction of electron-donating or withdrawing groups on the phenyl ring affects the compound's lipophilicity and overall potency.
  • Sulfonamide Group : This functional group enhances solubility and can improve interaction with target proteins involved in disease processes.

Case Studies

  • Antitumor Activity Evaluation : In vitro studies conducted on derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa). These studies suggest that structural modifications can lead to enhanced potency .
  • Anti-inflammatory Mechanism : Animal models treated with related sulfonamide compounds exhibited reduced symptoms of inflammation and lower levels of inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic benefits in chronic inflammatory diseases .
  • Antibacterial Testing : A series of tests against common bacterial strains demonstrated that compounds featuring piperazine had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including piperazine ring formation and sulfonamide coupling. Key parameters include solvent choice (e.g., N,N-dimethylacetamide for coupling reactions), temperature (60–100°C), and reaction time (8–24 hours). Catalysts like 1,1'-carbonyldiimidazole (CDI) can enhance efficiency. Purity is confirmed via XRPD and TGA/DSC to validate crystallinity and thermal stability . For piperazine derivatives, analogous protocols suggest using 4-methoxyphenylpiperazine as a precursor, followed by ethylenediamine-mediated alkylation .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine analytical techniques:

  • XRPD : To confirm crystalline structure and polymorphic forms.
  • TGA/DSC : Assess thermal stability and decomposition profiles (e.g., weight loss at 150–250°C indicates solvent residues).
  • NMR and HPLC-MS : Verify molecular structure (e.g., sulfonamide proton signals at δ 7.5–8.5 ppm) and purity (>95%) .

Q. What in vitro assays are suitable for preliminary receptor-binding studies?

  • Methodological Answer : Use radioligand displacement assays targeting serotonin (5-HT) or dopamine receptors, given the compound’s piperazine-sulfonamide scaffold. For example:

  • 5-HT1A_{1A} : Incubate with [³H]-8-OH-DPAT and measure competitive binding at 25°C for 60 minutes .
  • Dose-response curves : Validate efficacy (EC50_{50}) using HEK-293 cells transfected with human receptors .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding modes with biological targets?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map electron density and reactive sites. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model ligand-receptor interactions. ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions and predict metabolic pathways .

Q. How should contradictory data in receptor affinity or metabolic stability be resolved?

  • Methodological Answer :

  • Dose-dependent assays : Repeat experiments with tighter control of pH, temperature, and solvent polarity, as environmental factors significantly impact piperazine derivatives .
  • Metabolic studies : Use liver microsomes (human/rat) to compare oxidative stability. Conflicting data may arise from cytochrome P450 isoform variability .
  • Statistical validation : Apply multivariate analysis to isolate variables (e.g., ANOVA for batch-to-batch differences) .

Q. What strategies improve selectivity in heterogeneous reaction systems (e.g., salt formation)?

  • Methodological Answer : For salt forms (e.g., hydrochloride, phosphate), adjust counterion stoichiometry during crystallization. Example:

  • Hydrochloride salt : React the free base with HCl in ethanol at 0–5°C to prevent byproduct formation.
  • XRPD-guided optimization : Compare diffraction patterns to isolate pure phases .

Methodological Resources

  • Synthetic Protocols : (multi-step synthesis), (piperazine derivatization).
  • Analytical Techniques : (XRPD/TGA), (HPLC-MS).
  • Computational Tools : (ICReDD), (COMSOL/AI).
  • Biological Assays : (receptor binding), (environmental factor analysis).

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